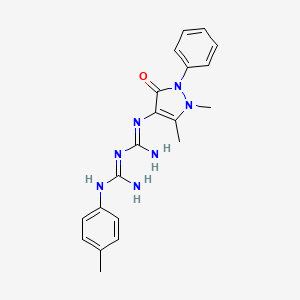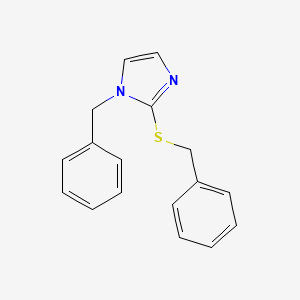![molecular formula C17H14BrNO B5811808 1-[3-(4-bromophenyl)acryloyl]indoline](/img/structure/B5811808.png)
1-[3-(4-bromophenyl)acryloyl]indoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(4-bromophenyl)acryloyl]indoline is a chemical compound that has received significant attention from the scientific community due to its unique properties and potential applications. This compound belongs to the class of indoline derivatives, which are known for their diverse biological activities.
作用机制
The mechanism of action of 1-[3-(4-bromophenyl)acryloyl]indoline is not fully understood. However, studies have suggested that it induces apoptosis (programmed cell death) in cancer cells by regulating various signaling pathways, including the PI3K/Akt/mTOR pathway. It also inhibits the production of pro-inflammatory cytokines by suppressing the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of immune responses.
Biochemical and Physiological Effects:
1-[3-(4-bromophenyl)acryloyl]indoline has been shown to have various biochemical and physiological effects. It has been found to decrease the expression of various pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in vitro and in vivo. It also reduces the production of reactive oxygen species (ROS) and inhibits the activity of various enzymes, such as COX-2 and iNOS, that are involved in the inflammatory response.
实验室实验的优点和局限性
One of the advantages of using 1-[3-(4-bromophenyl)acryloyl]indoline in lab experiments is its high potency and selectivity towards cancer cells. It has also been found to have low toxicity towards normal cells, making it a potential candidate for cancer therapy. However, one of the limitations of this compound is its poor solubility in water, which may affect its bioavailability and limit its use in certain experiments.
未来方向
There are several future directions for the research on 1-[3-(4-bromophenyl)acryloyl]indoline. One of the areas of interest is the development of novel analogs of this compound with improved solubility and bioavailability. Another area of research is the investigation of its potential use in combination with other anticancer agents to enhance its therapeutic efficacy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various inflammatory disorders.
Conclusion:
In conclusion, 1-[3-(4-bromophenyl)acryloyl]indoline is a promising compound with potent anticancer, anti-inflammatory, and antioxidant properties. Its unique properties and potential applications make it an attractive candidate for further research and development. With continued research, this compound may become a valuable tool in the fight against cancer and various inflammatory disorders.
合成方法
The synthesis of 1-[3-(4-bromophenyl)acryloyl]indoline involves the condensation reaction between 4-bromobenzaldehyde and indoline-2,3-dione in the presence of a base catalyst. This reaction produces the desired compound with a yield of around 70%. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学研究应用
1-[3-(4-bromophenyl)acryloyl]indoline has shown promising results in various scientific research studies. It has been found to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to possess significant anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory disorders.
属性
IUPAC Name |
(E)-3-(4-bromophenyl)-1-(2,3-dihydroindol-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO/c18-15-8-5-13(6-9-15)7-10-17(20)19-12-11-14-3-1-2-4-16(14)19/h1-10H,11-12H2/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTSZRYYKDUARE-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C=CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C2=CC=CC=C21)C(=O)/C=C/C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-bromophenyl)-1-(2,3-dihydro-1H-indol-1-yl)prop-2-en-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5811725.png)

![dimethyl 5-{[(propionylamino)carbonothioyl]amino}isophthalate](/img/structure/B5811736.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B5811742.png)
![2-fluorobenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5811745.png)


![4,7,7-trimethyl-1-(methylthio)-6,9-dihydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B5811776.png)





